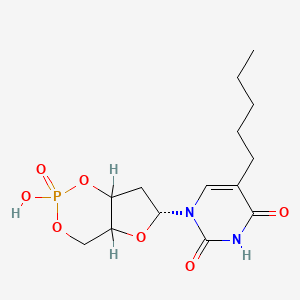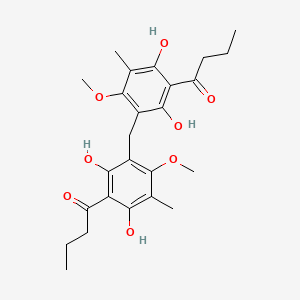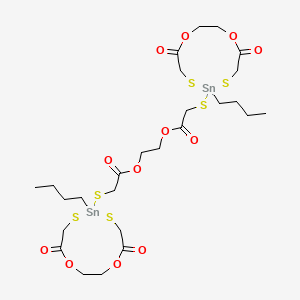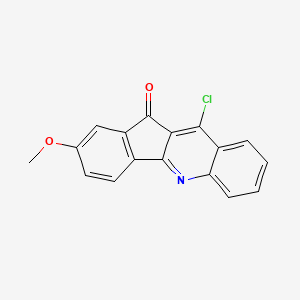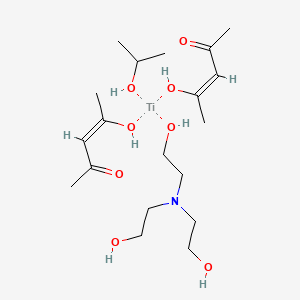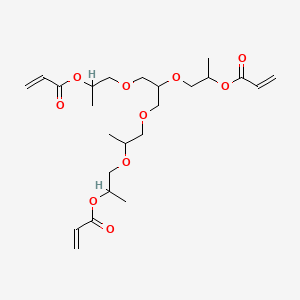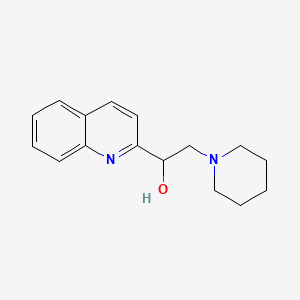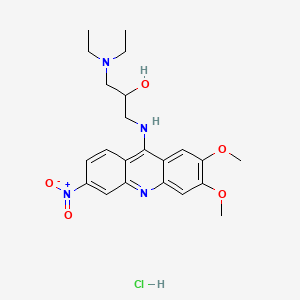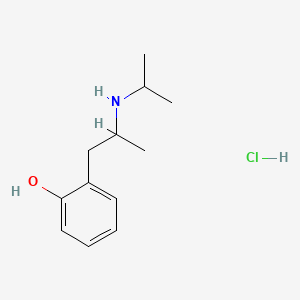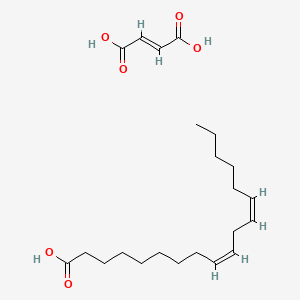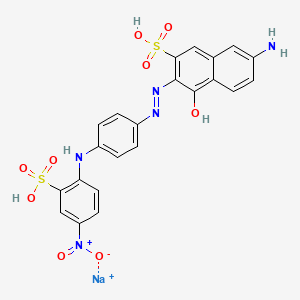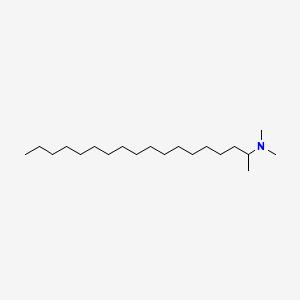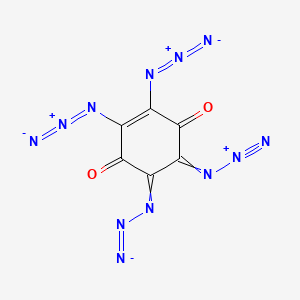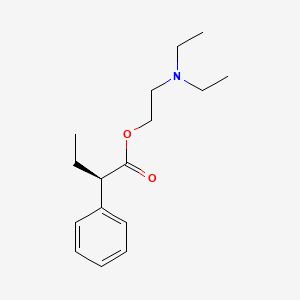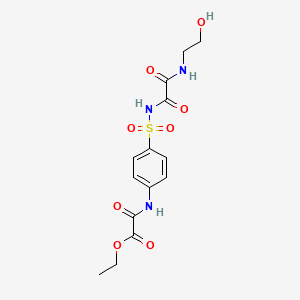
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a sulfonamide group and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-hydroxyethylamine and oxalyl chloride to introduce the hydroxyethylamino and oxoacetyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ester and amide groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, 2-phenylethyl ester
Uniqueness
What sets acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and sulfonamide groups allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
81717-18-2 |
|---|---|
Fórmula molecular |
C14H17N3O8S |
Peso molecular |
387.37 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O8S/c1-2-25-14(22)13(21)16-9-3-5-10(6-4-9)26(23,24)17-12(20)11(19)15-7-8-18/h3-6,18H,2,7-8H2,1H3,(H,15,19)(H,16,21)(H,17,20) |
Clave InChI |
FMBMOJAEYXGSKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


